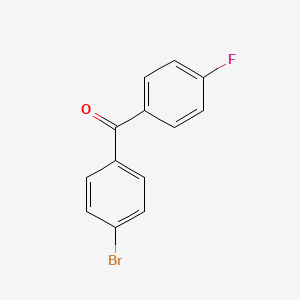4-Bromo-4'-fluorobenzophenone
CAS No.: 2069-41-2
Cat. No.: VC2311720
Molecular Formula: C13H8BrFO
Molecular Weight: 279.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2069-41-2 |
|---|---|
| Molecular Formula | C13H8BrFO |
| Molecular Weight | 279.1 g/mol |
| IUPAC Name | (4-bromophenyl)-(4-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H |
| Standard InChI Key | SSXSFTBOKUQUAX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F |
Introduction
Synthesis and Preparation Methods
Friedel-Crafts Acylation
The primary synthetic route for 4-Bromo-4'-fluorobenzophenone involves Friedel-Crafts acylation. This reaction pathway utilizes 4-bromobenzoyl chloride and fluorobenzene as starting materials, with aluminum chloride (AlCl3) serving as the Lewis acid catalyst. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
The general reaction pathway can be outlined as follows:
-
Activation of the acyl chloride by AlCl3
-
Electrophilic attack on the fluorobenzene
-
Deprotonation to restore aromaticity
-
Isolation and purification of the final product
Industrial Production Considerations
At industrial scale, the synthesis of 4-Bromo-4'-fluorobenzophenone employs similar principles but incorporates process optimizations. Continuous flow reactors may be utilized to enhance yield and product purity. The synthesized compound typically undergoes purification steps such as recrystallization or chromatography to achieve high purity standards required for commercial applications.
Chemical and Physical Properties
Structural Characteristics
4-Bromo-4'-fluorobenzophenone features a central carbonyl group connecting two substituted aromatic rings. The molecular structure provides insights into its physical and chemical behavior:
| Property | Description |
|---|---|
| Molecular Formula | C13H8BrFO |
| Molecular Weight | 279.10 g/mol |
| Functional Groups | Carbonyl (C=O), para-substituted halogens |
| Ring Substitution | 4-Bromo on one ring, 4'-Fluoro on the other |
| Physical State | Solid at room temperature |
| CAS Number | 2069-41-2 |
Electronic Properties
The electronic properties of this compound are significantly influenced by the halogen substituents. The electron-withdrawing nature of both bromine and fluorine affects the electron density distribution across the molecule. This electronic configuration contributes to the compound's reactivity patterns and influences its photophysical behavior, particularly its response to UV radiation.
Photophysical Properties and Behavior
UV Absorption and Photoreactivity
4-Bromo-4'-fluorobenzophenone exhibits notable photophysical properties, making it valuable in various light-activated processes. Upon UV irradiation, the compound undergoes electronic excitation, with transitions occurring between different energy states. These transitions are influenced by the nature of the solvent environment, with polar and non-polar solvents affecting the allowed transitions differently.
The UV absorption profile of the compound shows characteristic peaks associated with:
-
π→π* transitions of the aromatic rings
-
n→π* transitions involving the carbonyl group
Photoreduction Mechanism
When exposed to UV light, 4-Bromo-4'-fluorobenzophenone can undergo photoreduction processes. This photochemical behavior forms the basis for its application as a photoinitiator in polymerization reactions. The mechanistic pathway involves:
-
Absorption of UV photons
-
Electronic excitation to higher energy states
-
Generation of reactive intermediates
-
Initiation of downstream chemical reactions
Applications in Science and Industry
Photoinitiator in Polymerization
One of the most significant applications of 4-Bromo-4'-fluorobenzophenone lies in its role as a photoinitiator in UV-curing systems. Its ability to absorb UV radiation and generate reactive species makes it valuable in initiating polymerization reactions. This property has practical applications in:
-
Rapid curing of adhesives
-
Development of UV-curable coatings
-
Production of photoresist materials for semiconductor manufacturing
-
Creation of specialty polymers with tailored properties
Material Science Applications
In material science, 4-Bromo-4'-fluorobenzophenone serves as an important building block for developing advanced materials with specific optical properties. Research indicates that when incorporated into polymer matrices, it can enhance their optical characteristics, potentially leading to applications in:
-
Organic light-emitting diodes (OLEDs)
-
Luminescent materials
-
Optical sensors
-
Photonic devices
Research Findings and Scientific Studies
Phototoxicity Studies
Research has shown that 4-Bromo-4'-fluorobenzophenone can generate reactive oxygen species when exposed to UV light, leading to oxidative stress in biological systems. This photosensitizing effect has been the subject of scientific investigation for its potential applications and safety implications.
Studies indicate that the compound's phototoxicity may be harnessed for beneficial applications in certain contexts, such as:
-
Development of photodynamic therapeutic agents
-
Creation of antimicrobial surfaces
-
Photocatalytic degradation of environmental pollutants
Interactions with Biological Systems
Ongoing research is exploring how 4-Bromo-4'-fluorobenzophenone interacts with various biological molecules. These studies aim to:
-
Elucidate the mechanisms underlying its biological effects
-
Identify potential therapeutic applications
-
Understand its interactions with enzymes and cellular receptors
-
Assess its pharmacological potential
The compound's interactions with cytochrome P450 enzymes may influence xenobiotic metabolism, potentially affecting how other compounds are processed in biological systems.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 4-Bromo-4'-fluorobenzophenone, each with its distinctive properties and applications. The following table compares key characteristics of these related compounds:
| Compound Name | Structure Characteristics | Unique Features | Applications |
|---|---|---|---|
| 4-Bromobenzophenone | Bromine at para position, no fluorine | Known for use in organic synthesis | Pharmaceutical intermediates, photochemistry |
| 4-Fluorobenzophenone | Fluorine at para position, no bromine | Different photophysical profile | Photoinitiators, material science |
| 4,4'-Difluorobenzophenone | Two fluorine substituents | Enhanced solubility and reactivity | Polymer science, OLED materials |
| Benzophenone (unsubstituted) | No halogen substituents | Base compound | UV filters, photochemistry, organic synthesis |
Structure-Activity Relationship
The positioning and nature of substituents on the benzophenone scaffold significantly influence the compound's properties. Specifically:
-
The bromine atom enhances lipophilicity and affects absorption profiles
-
The fluorine substituent influences electronic distribution and reactivity
-
The para positioning of both halogens creates a symmetrical electronic effect on the carbonyl group
These structure-activity relationships provide valuable insights for designing compounds with tailored properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume